2-Methyl-3-(methylthio)pyrazine
Overview
Description
2-Methyl-3-(methylthio)pyrazine is an organic compound with the molecular formula C6H8N2S. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a methyl group and a methylthio group. This compound is known for its distinctive roasted, nutty aroma and is used in various applications, including flavoring agents in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)pyrazine can be synthesized from 2-methylchloropyrazine through a nucleophilic substitution reaction with sodium thiomethoxide. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to facilitate the substitution of the chlorine atom with a methylthio group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Sodium thiomethoxide is a typical reagent for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(methylthio)pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the food industry as a flavoring agent due to its roasted, nutty aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities and receptor interactions. The compound’s aromatic structure allows it to interact with various proteins and enzymes, potentially leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazine
- 2-Methoxy-3-methylpyrazine
- 2-Ethyl-3-methylpyrazine
- 2,3-Dimethylpyrazine
- 2-Methylpyrazine
Uniqueness
2-Methyl-3-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts a distinctive roasted, nutty aroma. This makes it particularly valuable as a flavoring agent in the food industry. Its chemical reactivity also allows for diverse applications in organic synthesis and research .
Properties
IUPAC Name |
2-methyl-3-methylsulfanylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFFGVGWFKTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863048 | |
Record name | 2-Methyl-3-(methylthio)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |
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Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-20-4, 67952-65-2, 68378-12-1 | |
Record name | 2-Methyl-3-(methylthio)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-3-(methylthio)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, methyl(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(methylthio)pyrazine | |
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Record name | Pyrazine, 2-methyl-3-(methylthio)- | |
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Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methyl-3-(methylthio)pyrazine | |
Source | EPA DSSTox | |
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Record name | 2-methyl-3-(methylthio)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.852 | |
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Record name | 2-methyl-3(or5)-(methylthio)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-3-(METHYLTHIO)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI350CS0LZ | |
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Record name | 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032384 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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